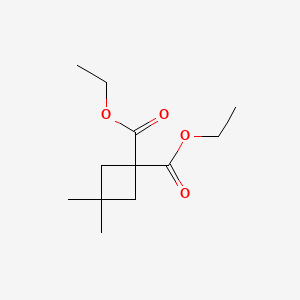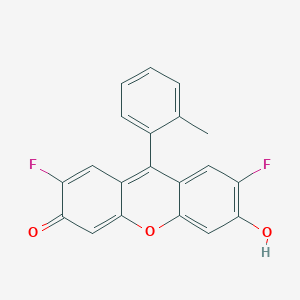
3-Bromo-5-phenylmethoxypyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-phenylmethoxypyran-4-one, also known as BrPhMP, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyranones, which are known for their diverse biological activities. BrPhMP has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-5-phenylmethoxypyran-4-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-Bromo-5-phenylmethoxypyran-4-one has also been found to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Bromo-5-phenylmethoxypyran-4-one has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 3-Bromo-5-phenylmethoxypyran-4-one has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 3-Bromo-5-phenylmethoxypyran-4-one has been found to enhance cognitive function and memory retention in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-phenylmethoxypyran-4-one in lab experiments include its ease of synthesis, low toxicity, and diverse pharmacological properties. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-Bromo-5-phenylmethoxypyran-4-one. One potential avenue is the development of 3-Bromo-5-phenylmethoxypyran-4-one-based drugs for the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-Bromo-5-phenylmethoxypyran-4-one involves the reaction of 3-bromo-4-hydroxybenzaldehyde with phenylacetic acid in the presence of a base catalyst. The resulting intermediate is then cyclized with acetic anhydride to yield 3-Bromo-5-phenylmethoxypyran-4-one. The synthesis of 3-Bromo-5-phenylmethoxypyran-4-one is relatively simple and can be carried out in a few steps with high yields.
Aplicaciones Científicas De Investigación
3-Bromo-5-phenylmethoxypyran-4-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 3-Bromo-5-phenylmethoxypyran-4-one has also been shown to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-bromo-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-10-7-15-8-11(12(10)14)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQRFOVGAESLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)

![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)
![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)


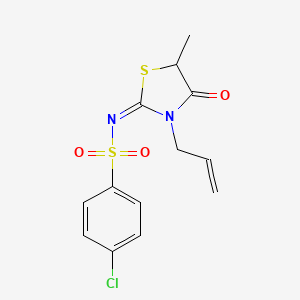
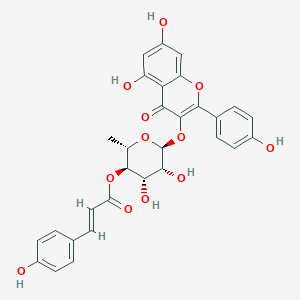
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)
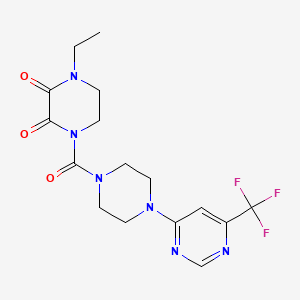
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)
